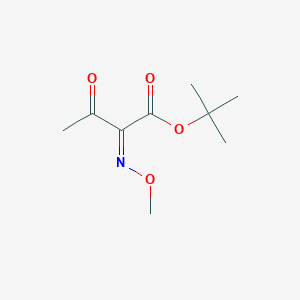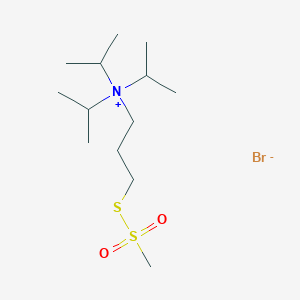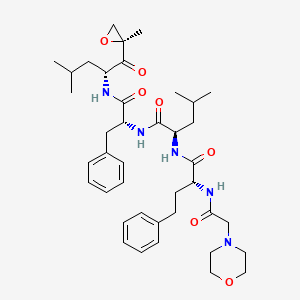![molecular formula C7H14N2 B13855315 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 is a stable isotope-labeled compound with the molecular formula C7D3H11N2 and a molecular weight of 129.218 . This compound is a derivative of pyrrolo[3,4-c]pyrrole, which is a bicyclic nitrogen-containing heterocycle. The deuterium labeling (d3) is often used in scientific research for tracing and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 typically involves the hydrogenation of the corresponding pyrrole precursor. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. Quality control measures, such as gas chromatography and mass spectrometry, are employed to ensure the consistency and isotopic purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within a system. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 can be compared with other similar compounds, such as:
2-Methyloctahydropyrrolo[3,4-c]pyrrole: The non-deuterated version of the compound.
2-Methylhexahydropyrrolo[3,4-c]pyrrole: A similar compound with a different degree of hydrogenation.
Octahydropyrrolo[3,4-c]pyrrole: A related compound without the methyl group.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in tracing and analytical studies.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
129.22 g/mol |
IUPAC-Name |
5-(trideuteriomethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/i1D3 |
InChI-Schlüssel |
YQURLNGUWNDBIR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC2CNCC2C1 |
Kanonische SMILES |
CN1CC2CNCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)


